molecular formula C8H8O3 B030278 2',3'-Dihydroxyacetophenone CAS No. 13494-10-5

2',3'-Dihydroxyacetophenone

Cat. No. B030278
CAS RN: 13494-10-5
M. Wt: 152.15 g/mol
InChI Key: HEJLFBLJYFSKCE-UHFFFAOYSA-N
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Patent
US08524740B2

Procedure details

To a solution of 1,2-dihydroxybenzene (28)(2.0 g, 18.2 mmol) in AcOH (1.3 g, 21.7 mmol) was added boron trifluoride diethyl ether (98% in Et2O, 2 mL). The mixture was reacted under microwave irradiation (300 W) for 1.5 min and then cooled to 25° C. The reaction mixture was dissolved in dichoromethane (10 mL) and H2O (about 20 mL). The organic lay was washed with 10% NaHCO3 and then with water, dried over MgSO4 and concentrated. The crude was purified by column chromatography (SiO2, CH2Cl2) to give 30. Yellow solid; yield: 10.4%; mp 76-77° C.; 1H-NMR (CDCl3,200 MHz): δ 2.58 (s, 3H), 5.79 (s, 1H), 6.79 (t, J=8.0 Hz, 1H), 7.10 (d, J=8.0 Hz, 1H), 7.26 (d, J=8.0 Hz, 1H), 12.45 (s, 1H); 13C-NMR (CDCl3, 50 MHz): δ 26.73, 118.79, 119.52, 120.39, 121.44, 145.40, 149.50, 205.08; Anal. calcd for C8H8O3: C, 63.15; H, 5.30. Found: C, 63.10; H, 5.33.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Yield
10.4%

Identifiers

REACTION_CXSMILES
[C:1]1([C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[OH:4])[OH:2].[CH3:9][C:10](O)=[O:11].B(F)(F)F.CCOCC>ClCCl.O>[CH3:9][C:10]([C:5]1[CH:6]=[CH:7][CH:8]=[C:1]([OH:2])[C:3]=1[OH:4])=[O:11] |f:2.3|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
C=1(O)C(O)=CC=CC1
Name
Quantity
1.3 g
Type
reactant
Smiles
CC(=O)O
Name
Quantity
2 mL
Type
reactant
Smiles
B(F)(F)F.CCOCC
Step Two
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was reacted under microwave irradiation (300 W) for 1.5 min
Duration
1.5 min
WASH
Type
WASH
Details
The organic lay was washed with 10% NaHCO3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with water, dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude was purified by column chromatography (SiO2, CH2Cl2)

Outcomes

Product
Name
Type
product
Smiles
CC(=O)C1=C(C(=CC=C1)O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 10.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.